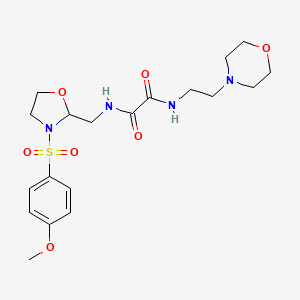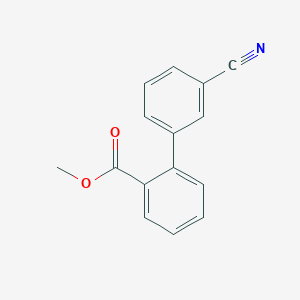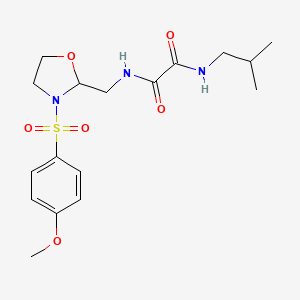![molecular formula C13H10N4S B2899863 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860648-52-8](/img/structure/B2899863.png)
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified at various positions, allowing for a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Applications De Recherche Scientifique
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been investigated for its ability to inhibit the activity of certain enzymes and receptors, as well as its ability to interact with other compounds.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may target enzymes involved in cancer cell proliferation.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets and cause changes in their function . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors , which might influence its interaction with its targets.
Pharmacokinetics
The presence of edgs at position 7 on the fused ring can improve both the absorption and emission behaviors , which might influence its bioavailability.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties , and they have been associated with anticancer potential and enzymatic inhibitory activity . This suggests that they may have cytotoxic activities against certain cancer cells .
Action Environment
It is known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may be stable under various environmental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile for lab experiments include its ease of synthesis and its potential for a variety of applications. Additionally, its structure and properties make it a promising candidate for various medicinal and biochemical applications. However, its exact mechanism of action is still not fully understood, and its effects on humans have not yet been thoroughly investigated.
Orientations Futures
The potential future directions for 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile include further investigation into its mechanism of action, as well as its effects on humans. Additionally, further research could be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry. Additionally, further research could be conducted to explore its potential interactions with other compounds and its ability to inhibit the activity of certain enzymes and receptors. Finally, further research could be conducted to explore its potential as an antioxidant and its ability to scavenge free radicals and reduce oxidative damage.
Méthodes De Synthèse
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be synthesized from a variety of starting materials. One method involves the condensation of 2,5-dimethylthiophene and 1,5-diaminopyrimidine to form a pyrimidine ring. The resulting intermediate is then reacted with carbonitrile to generate this compound. Other methods of synthesis include the reaction of 2-methylthiophene and 1,5-diaminopyrimidine, as well as the reaction of 2,5-dimethylthiophene and 1,5-diaminopyrimidine with carbonitrile.
Propriétés
IUPAC Name |
7-(2,5-dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKXDFHRDWBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)
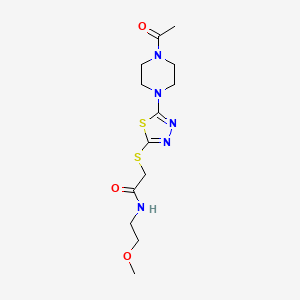

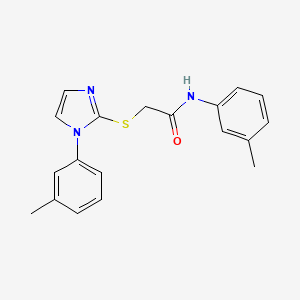
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)

